(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol: is an organic compound that features a fluorinated aromatic ring and a dimethylamino group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and dimethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[4-(6-(2,6-Difluorophenyl)amino)-4-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol
- (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom on the aromatic ring imparts unique electronic properties.
- Dimethylamino Group : The dimethylamino group enhances its solubility and reactivity.
This detailed article provides a comprehensive overview of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m0/s1 |
InChI Key |
CZRCWUQOVNUWPC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)N(C)C)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.